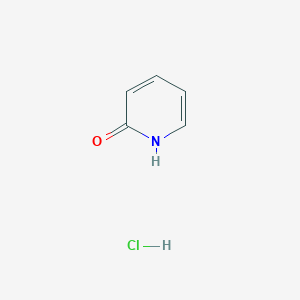

1H-Pyridin-2-one;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGKFNDKBDBBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-62-3 | |

| Record name | 2(1H)-Pyridinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxopyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1H-Pyridin-2-one Hydrochloride

Executive Summary

This technical guide details the synthesis, isolation, and purification of 1H-pyridin-2-one hydrochloride (also known as 2-hydroxypyridine hydrochloride or 2-pyridone HCl).[1] While the free base, 2-pyridone, is a ubiquitous scaffold in peptide mimetics and catalysis, the hydrochloride salt is frequently utilized to enhance solubility in polar media, stabilize the tautomeric form during solid-phase synthesis, or serve as a specific proton donor in organocatalysis.

This guide prioritizes two synthetic routes based on scale and purity requirements:

-

Route A (Diazotization): High-purity laboratory synthesis via 2-aminopyridine.[1]

-

Route B (Hydrolysis): Scalable synthesis via 2-chloropyridine.[1]

Chemical Context & Tautomeric Equilibrium[1][2]

The Lactam-Lactim Equilibrium

The core challenge in synthesizing this scaffold is controlling the tautomeric equilibrium. In the gas phase, the lactim (2-hydroxypyridine) is favored. However, in the solid state and polar solvents (water, alcohols), the lactam (2-pyridone) predominates due to dimerization and dipole stabilization.

Protonation and Salt Formation

Upon treatment with hydrochloric acid, protonation does not typically occur at the nitrogen of the lactam (which would disrupt amide resonance). Instead, protonation occurs at the carbonyl oxygen , generating the 2-hydroxypyridinium cation. This restores aromaticity to the pyridine ring, making the salt highly stable.

Chemical Structure:

Figure 1: Tautomeric equilibrium and protonation pathway to the hydrochloride salt.

Route A: Diazotization of 2-Aminopyridine (Lab Scale)

This method is preferred for small-scale, high-purity applications (g to kg scale).[1] It proceeds via the formation of an unstable diazonium salt which undergoes rapid hydrolysis.

Reaction Mechanism

[1]Detailed Protocol

Reagents:

Step-by-Step Methodology:

-

Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-aminopyridine (9.4 g, 100 mmol) in 50 mL of water.

-

Acidification: Cool the solution to 0–5 °C using an ice/salt bath. Slowly add concentrated HCl (25 mL) dropwise. Caution: Exothermic.[1]

-

Diazotization: Dissolve

(7.6 g, 110 mmol) in 15 mL water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C .-

Critical Control: If temp > 10 °C, side reactions (coupling) increase, darkening the product.

-

-

Hydrolysis: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) over 2 hours. Evolution of nitrogen gas (

) will be observed.[1] -

Completion: Heat the solution to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Isolation (Direct Salt Formation):

-

Evaporate the aqueous solution to dryness under reduced pressure (rotary evaporator, 50 °C).

-

The residue is crude 2-pyridone hydrochloride.[1]

-

Purification: Recrystallize the residue from hot Ethanol/Acetone (1:1) . Dissolve in minimum hot ethanol, then add acetone until turbid. Cool to 4 °C.

-

-

Filtration: Filter the white crystalline solid and dry under vacuum over

.

Route B: Hydrolysis of 2-Chloropyridine (Scale-Up)[1]

For multi-kilogram synthesis, diazotization is hazardous due to diazonium instability.[1] Hydrolysis of 2-chloropyridine is the industrial standard, though it requires harsher conditions.[1]

Reaction Workflow

Figure 2: Acidic hydrolysis workflow for scale-up.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | > 100 °C (Reflux) | The C-Cl bond on pyridine is stable; high energy is required for |

| Acid Concentration | > 6M HCl | High proton concentration activates the ring towards nucleophilic attack by water. |

| Pressure | Sealed Tube/Autoclave | Often required to reach temps > 100 °C if using aqueous HCl (azeotrope boils at 108 °C).[1] |

Protocol Modification for Purity: If the hydrolysis yields a mixture, it is often cleaner to perform Alkaline Hydrolysis (KOH, t-BuOH, reflux) to get the free base, extract organics, and then treat the purified free base with anhydrous HCl in diethyl ether to precipitate the pure salt.

Characterization & Specifications

To validate the synthesis of the hydrochloride salt specifically (distinguishing it from the free base), the following analytical data should be confirmed.

Melting Point[1][4]

-

Free Base: 105–107 °C[1]

-

Hydrochloride Salt: 206–210 °C (Decomposes).[1] A sharp increase in MP indicates successful salt formation.[1]

Spectroscopic Data[1]

-

1H NMR (DMSO-d6):

-

The spectrum will show a significant downfield shift compared to the free base due to the positive charge on the ring.

- 11.8 (br s, OH/NH exchangeable), 7.8 (ddd), 7.5 (m), 6.6 (d), 6.4 (t).[1]

-

Note: In DMSO, the HCl proton is often broad or exchanged with water in the solvent.

-

-

IR Spectroscopy:

-

Look for broad absorption between 2400–3200

characteristic of the

-

Storage and Stability

-

Hygroscopicity: 2-Pyridone HCl is hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

-

Stability: Stable at room temperature if kept dry.[1] Aqueous solutions are acidic (pH ~2-3).[1]

References

-

Organic Syntheses. "2-Pyridone." Org.[1][2][3][4][5] Synth.1947 , 27,[1] 76. Link[1]

-

Cox, R. H., et al. "Tautomerism of 2-Hydroxypyridine derivatives."[1] Journal of Physical Chemistry, 1968 .[1] (Fundamental mechanistic grounding).

-

Spivey, A. C., et al. "Synthesis of 2-pyridones."[1] Organic Preparations and Procedures International, 2000 .[1]

-

PubChem. "2-Hydroxypyridine Hydrochloride Compound Summary."[1] Link[1]

-

Zhachkina, A., et al. "2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference."[1][6] J. Org.[1][4][6] Chem.2012 , 77, 1623–1631.[1][6] Link[1]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyridone synthesis [organic-chemistry.org]

- 5. data.epo.org [data.epo.org]

- 6. 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Pyridin-2-one;hydrochloride chemical properties

The following technical guide details the chemical properties, mechanistic behaviors, and experimental applications of 1H-Pyridin-2-one hydrochloride (also known as 2-Hydroxypyridine hydrochloride).

CAS: 6052-92-8 | Formula: C₅H₅NO[1][2]·HCl | MW: 131.56 g/mol [1][2]

Executive Summary

1H-Pyridin-2-one hydrochloride is the conjugate acid salt of the tautomeric system 2-pyridone/2-hydroxypyridine.[1][2] While the free base (CAS 142-08-5) is widely recognized as a classic bifunctional catalyst mimicking enzyme active sites, the hydrochloride salt serves as a stable, crystalline precursor and a proton-shuttling reagent in organic synthesis.[1][2]

This guide analyzes the molecule's duality—existing as an aromatic lactim salt in the solid state but releasing the active bifunctional lactam/lactim tautomer upon neutralization.[1][2] Its primary utility lies in peptide coupling (as an additive) , ester aminolysis , and transition metal ligand design .[2]

Chemical Identity & Tautomeric Dynamics[1][2][3]

The defining feature of this molecule is the Lactam-Lactim Tautomerism .[1][2] The hydrochloride salt represents the "locked" protonated state, which converges both tautomers into a single aromatic cation.[1][2]

The Convergence of Tautomers

In the free base, 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) exist in equilibrium.[1][2]

-

Lactam (A): Favored in the solid state and polar solvents (water, alcohols) due to dimerization and dipole stabilization.[2]

-

Lactim (B): Favored in the gas phase and non-polar solvents.[1][2]

-

Hydrochloride Salt (C): Protonation of either A (at the carbonyl oxygen) or B (at the nitrogen) yields the identical 2-hydroxypyridinium cation .[1][2] This cation is fully aromatic (6

-electrons), making the salt highly stable.[1][2]

Visualization of Protonation Pathways

The following diagram illustrates how the salt form (Center) acts as the thermodynamic sink for both tautomers upon acidification.[1][2]

Figure 1: Convergence of lactam and lactim tautomers into the common hydroxypyridinium cation upon treatment with HCl.[2]

Physicochemical Profile

The hydrochloride salt differs significantly from the free base in terms of handling and solubility.[1][2]

| Property | 1H-Pyridin-2-one Hydrochloride (Salt) | 2-Pyridone (Free Base) |

| CAS | 6052-92-8 | 142-08-5 |

| Molecular Weight | 131.56 g/mol | 95.10 g/mol |

| Physical State | White to off-white crystalline solid | Off-white crystalline powder |

| Melting Point | > 150 °C (Decomposes) | 105–107 °C |

| Solubility | High in H₂O, MeOH, DMSO | Soluble in H₂O, EtOH; Low in Et₂O |

| Acidity (pKa) | ~0.75 (of the cation) | 11.65 (deprotonation of OH/NH) |

| Hygroscopicity | Hygroscopic (Store under desiccant) | Non-hygroscopic |

Key Insight: The salt's low pKa (~0.[1][2]75) indicates it is a strong acid in solution.[1][2] To utilize its catalytic properties, it must be neutralized in situ with a tertiary amine (e.g., Triethylamine, DIPEA) to release the neutral free base.

Synthetic Utility: Bifunctional Catalysis

The neutral form of 2-hydroxypyridine is a textbook example of bifunctional catalysis . It accelerates reactions by simultaneously donating a proton (electrophilic activation) and accepting a proton (nucleophilic activation) within a cyclic transition state.[2]

Mechanism: Aminolysis of Esters

In the conversion of esters to amides, 2-pyridone facilitates the breakdown of the tetrahedral intermediate.[1] This "proton shuttle" mechanism lowers the activation energy significantly compared to uncatalyzed pathways.[1][2]

Figure 2: The "Proton Shuttle" mechanism where 2-pyridone stabilizes the transition state during amide bond formation.[1][2]

Peptide Coupling Additive

Similar to HOBt (Hydroxybenzotriazole), 2-hydroxypyridine is used to suppress racemization during peptide coupling.[1][2]

-

Role: It reacts with the activated ester to form a specialized active ester that is less prone to oxazolone formation (a pathway leading to racemization) but highly reactive toward amines.[1][2]

-

Advantage: Unlike HOBt, it is non-explosive and offers a distinct solubility profile.[1][2]

Experimental Protocols

Protocol A: In Situ Generation for Catalysis

Use this protocol when the hydrochloride salt is the available reagent, but the neutral catalyst is required.[1]

-

Dissolution: Dissolve 1H-pyridin-2-one hydrochloride (1.0 equiv) in the reaction solvent (typically DCM, THF, or DMF).[1][2]

-

Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 equiv).[1][2]

-

Reaction: Add the substrates (e.g., activated ester and amine) immediately.

-

Workup: The catalyst is water-soluble.[1][2] Remove by washing the organic phase with water or mild aqueous bicarbonate.[1][2]

Protocol B: Purification via Recrystallization

The hydrochloride salt can degrade or discolor over time.[1][2] Recrystallization ensures high purity for kinetic studies.[1]

-

Procedure:

-

Isolation: Filter the white needles under inert atmosphere (nitrogen) due to hygroscopicity. Dry under vacuum over P₂O₅.[1][2]

Safety & Handling (E-E-A-T)

-

Corrosivity: As a hydrochloride salt, the compound can release HCl gas upon contact with strong acids or moisture.[1][2] It is corrosive to mucous membranes.[1][2]

-

Toxicity: The free base is classified as Acute Tox. 3 (Oral) .[1][2] Treat the salt with equal caution.[1][2]

-

Storage: Store in a tightly sealed container at 2–8°C . It is sensitive to moisture (hygroscopic).[1][2]

References

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 8871, 2-Pyridone. Retrieved from [Link][2]

-

Swain, C. G., & Brown, J. F. (1952).[2] Concerted Displacement Reactions.[1][2] VIII. Polyfunctional Catalysis. Journal of the American Chemical Society.[1] (Seminal work on bifunctional catalysis mechanism).

-

Elguero, J., et al. (1976).[2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative text on lactam-lactim equilibrium).

Sources

An In-Depth Technical Guide to 1H-Pyridin-2-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1H-pyridin-2-one hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, key properties, and its crucial role as a structural motif in medicinal chemistry.

Introduction and Chemical Identity

1H-Pyridin-2-one, also known by its tautomeric form 2-hydroxypyridine, is a six-membered heterocyclic compound. Its hydrochloride salt is formed by the protonation of the pyridine nitrogen, enhancing its solubility in aqueous media, a property often desirable in pharmaceutical applications.

CAS Number and Nomenclature

A dedicated CAS number for 1H-pyridin-2-one hydrochloride is not readily found in major chemical databases. This is common for the hydrochloride salts of organic bases, which are often prepared in situ or are not assigned a unique identifier separate from the parent compound. The parent compound, 1H-pyridin-2-one, is well-documented:

Synonyms for the parent compound include 2(1H)-Pyridinone, 2-Pyridinol, and α-pyridone.[1][4]

Chemical Structure and Tautomerism

1H-Pyridin-2-one exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] The lactam form (1H-pyridin-2-one) is generally the predominant tautomer. The hydrochloride salt is formed by the protonation of the nitrogen atom of the pyridine ring.

Below is a diagram illustrating the tautomerism and the formation of the hydrochloride salt.

Caption: Tautomerism of 1H-pyridin-2-one and its conversion to the hydrochloride salt.

Synthesis of 1H-Pyridin-2-one Hydrochloride

The preparation of 1H-pyridin-2-one hydrochloride is a straightforward acid-base reaction. A common and effective method involves the introduction of hydrogen chloride gas into a solution of 1H-pyridin-2-one in a suitable organic solvent.

Experimental Protocol

This protocol is based on established methods for the synthesis of pyridinium hydrochlorides.[5]

Materials:

-

1H-Pyridin-2-one (CAS: 142-08-5)

-

Anhydrous diethyl ether or dichloromethane

-

Hydrogen chloride gas

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Gas inlet tube

-

Drying tube

-

Filtration apparatus (Büchner funnel, filter paper, and flask)

-

Vacuum desiccator

Procedure:

-

Dissolution: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 1H-pyridin-2-one in a minimal amount of anhydrous diethyl ether or dichloromethane.

-

Reaction: While stirring the solution at room temperature, slowly bubble dry hydrogen chloride gas through the solution via the gas inlet tube.

-

Precipitation: The formation of a white precipitate, 1H-pyridin-2-one hydrochloride, will be observed.

-

Completion: Continue passing hydrogen chloride gas until no further precipitation is observed.

-

Isolation: Discontinue the gas flow and stop stirring. Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified 1H-pyridin-2-one hydrochloride under vacuum in a desiccator to remove any residual solvent.

Causality of Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the reaction and affect the purity and hygroscopic nature of the final product.

-

Dry Hydrogen Chloride Gas: Similarly, dry HCl gas is used to ensure the formation of the anhydrous salt.

-

Slow Gas Introduction: Slow bubbling of HCl gas ensures efficient reaction and prevents excessive heat generation.

Physicochemical Properties

The properties of 1H-pyridin-2-one hydrochloride are largely influenced by both the parent pyridone moiety and its salt form.

| Property | 1H-Pyridin-2-one (Parent Compound) | 1H-Pyridin-2-one Hydrochloride (Expected) |

| Molecular Formula | C₅H₅NO[1][2] | C₅H₆ClNO |

| Molecular Weight | 95.10 g/mol [1][2] | 131.56 g/mol |

| Appearance | Colorless to light yellow crystalline solid[1] | White crystalline solid[5] |

| Melting Point | 105-107 °C[2] | Likely higher than the parent compound |

| Boiling Point | 280-281 °C (decomposes)[1][2] | Decomposes upon heating |

| Solubility | Soluble in water, ethanol, and chloroform[1][2] | Highly soluble in water |

| pKa | 11.65 (acidic proton on nitrogen)[1] | The pyridinium proton is significantly more acidic (pKa ~5 for pyridinium chloride)[6] |

Applications in Research and Drug Development

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[7][8] The conversion to its hydrochloride salt is often a key step in developing these compounds into viable drug candidates due to improved solubility and stability.

Role as a Bioisostere and Pharmacophore

2-Pyridone derivatives are effective bioisosteres for amides, phenols, and other aromatic systems.[7][9] They can act as both hydrogen bond donors and acceptors, allowing them to mimic peptide bonds and interact with the hinge regions of kinases, a critical family of drug targets.[8]

Therapeutic Areas

The versatility of the 2-pyridone core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including:

-

Anticancer: Many kinase inhibitors approved by the FDA, such as Palbociclib and Tazemetostat, feature the 2-pyridone motif.[7][9]

-

Antimicrobial and Antifungal: The 2-pyridone structure is found in compounds with significant antibacterial and antifungal properties.[10][11]

-

Anti-inflammatory: Derivatives of 2-pyridone have demonstrated potent anti-inflammatory effects.[10][11]

-

Antiviral: The 2-pyridone scaffold is present in antiviral agents, including those targeting HIV.[8]

The synthesis of the hydrochloride salt of these 2-pyridone-containing drug candidates is a common strategy to enhance their bioavailability and facilitate formulation.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of the 2-pyridone core to its application in drug discovery, highlighting the role of the hydrochloride salt.

Caption: Workflow from 2-pyridone synthesis to its application in drug discovery.

Conclusion

1H-Pyridin-2-one hydrochloride is a fundamentally important compound for researchers in the chemical and pharmaceutical sciences. While it may not have a dedicated CAS number, its straightforward synthesis and the advantageous properties conferred by the hydrochloride functional group make it a key intermediate. The parent 2-pyridone scaffold is a cornerstone of modern medicinal chemistry, and the ability to readily form its hydrochloride salt is instrumental in the development of new and effective therapeutics.

References

-

Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Retrieved from [Link]

-

FooDB. (2020, April 20). Showing Compound 2-Hydroxypyridine (FDB112195). Retrieved from [Link]

-

Fites, J. A., et al. (n.d.). 2-(Hydroxymethyl)pyridinium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35261. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35261. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyridine hydrochloride in organic synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved from [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 3. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 10. iipseries.org [iipseries.org]

- 11. hilarispublisher.com [hilarispublisher.com]

Biological Activity of 2-Pyridone Hydrochloride Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-pyridone (pyridin-2(1H)-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved therapeutics ranging from antifibrotics (Pirfenidone) to EZH2 inhibitors (Tazemetostat).[1] While the neutral 2-pyridone ring exhibits tautomeric versatility, hydrochloride derivatives —specifically those formed from amino-functionalized 2-pyridones—are critical in drug development. These salt forms address the scaffold's inherent solubility challenges, enhancing bioavailability and pharmacokinetics without altering the core pharmacodynamics.

This guide analyzes the biological activity of these derivatives, focusing on their anticancer , antimicrobial , and antifibrotic mechanisms.[2][3] It provides actionable protocols for synthesis, salt formation, and biological validation, grounded in recent high-impact research.

The Privileged Scaffold: Chemical Logic & Salt Formation

1.1 Tautomerism and Pharmacophore Versatility

The 2-pyridone ring exists in a dynamic equilibrium with 2-hydroxypyridine. In biological systems (aqueous phase), the 2-pyridone (lactam) form predominates. This tautomer is a robust hydrogen bond donor/acceptor motif, mimicking peptide bonds and allowing specific interactions with kinase hinge regions and DNA minor grooves.

1.2 Why Hydrochloride Salts?

Many bioactive 2-pyridone derivatives are functionalized with basic amine side chains (e.g., piperazine, morpholine, or primary amine linkers) to target specific receptors or enzymes. The hydrochloride (HCl) salt form is the standard approach to:

-

Enhance Aqueous Solubility: Neutral amino-pyridones often suffer from poor water solubility (Class II/IV in BCS). Protonation of the basic nitrogen by HCl dramatically increases dissolution rates.

-

Improve Crystal Stability: HCl salts often form stable, non-hygroscopic crystal lattices suitable for solid oral dosage forms.

-

Bioavailability: Higher solubility translates to improved absorption in the GI tract.

Figure 1: Chemical logic dictating the transition from the tautomeric scaffold to the stable, soluble hydrochloride salt form.

Therapeutic Applications & Mechanisms of Action[2][4]

2.1 Anticancer Activity

Amino-substituted 2-pyridone HCl derivatives function primarily as kinase inhibitors and epigenetic modulators .

-

Mechanism: They competitively bind to the ATP-binding pocket of kinases (e.g., ALK, MAPK) or the catalytic domain of histone methyltransferases (EZH2).

-

Signaling Impact: Inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[4]

-

Key Data: Recent studies indicate IC50 values in the nanomolar range (40–500 nM) against HeLa and MCF-7 cell lines for optimized HCl salts.

2.2 Antimicrobial Activity[1][3][5][4][6][7][8][9][10]

-

Target: DNA gyrase and Topoisomerase IV (similar to fluoroquinolones).

-

Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8]

-

Potency: Specific 3-cyano-2-pyridone derivatives have shown MIC values comparable to Ciprofloxacin HCl (2–4 µg/mL).

2.3 Antifibrotic Activity (Pirfenidone Analogs)

-

Mechanism: Downregulation of TGF-β1, TNF-α, and inhibition of collagen synthesis.

-

Application: Treatment of Idiopathic Pulmonary Fibrosis (IPF).[11]

Figure 2: General Mechanism of Action (MOA) for anticancer 2-pyridone derivatives leading to apoptosis.

Structure-Activity Relationship (SAR)[8][9]

The biological efficacy of 2-pyridone HCl derivatives is tightly controlled by substitution patterns.

| Position | Modification | Biological Impact |

| N1 (Nitrogen) | Aryl/Alkyl substitution | Controls lipophilicity and metabolic stability. N-Aryl groups often enhance anticancer potency. |

| C3 Position | Electron-withdrawing groups (CN, NO2) | Critical for antimicrobial activity. Enhances binding affinity to DNA gyrase. |

| C4/C6 Position | Amino/Alkoxy side chains | The "Solubility Handle." Attachment of basic amines here allows for HCl salt formation, improving bioavailability. |

| C5 Position | Halogens (F, Cl, Br) | Blocks metabolic oxidation, extending half-life (t1/2). |

Experimental Protocols

4.1 Synthesis of 2-Pyridone Hydrochloride Derivative

Objective: Synthesis of a 4-amino-functionalized 2-pyridone and conversion to its HCl salt.

Step 1: Core Synthesis (One-Pot MCR)

-

Combine ethyl cyanoacetate (10 mmol), aromatic aldehyde (10 mmol), and active methylene compound (10 mmol) in ethanol (20 mL).

-

Add piperidine (catalytic amount, 0.5 mL) as a base.

-

Reflux at 80°C for 3–6 hours . Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature. Filter the precipitate (neutral 2-pyridone intermediate).

Step 2: Salt Formation (The Critical Step)

-

Dissolve the neutral amino-pyridone (1 g) in minimal anhydrous ethanol or 1,4-dioxane .

-

Cool the solution to 0–5°C in an ice bath.

-

Dropwise add 4M HCl in dioxane (1.5 equivalents) under constant stirring.

-

Stir for 1 hour at room temperature. A white/off-white solid will precipitate.

-

Filter the solid, wash with cold diethyl ether (to remove excess acid), and dry under vacuum.

-

Validation: Check melting point (usually >200°C for HCl salts) and solubility in water.

-

4.2 Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment: Dissolve the 2-pyridone HCl derivative in water/DMSO (final DMSO <0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

-

Incubation: Incubate for 48 hours .

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC50.

Figure 3: Experimental workflow from raw material synthesis to biological validation.

References

-

Magedov, I. V., et al. (2022). "Synthesis and biological evaluation of pyrano[3,2-c]pyridone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Sengupta, T., & Das, L. (2025).[8] "An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade." Discover Applied Sciences. Link

-

Salinas-Torres, A., et al. (2022).[1][3] "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances. Link

-

Hamama, W. S., et al. (2021).[12] "Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities." ChemistrySelect. Link

-

Desai, N. C., et al. (2013).[8] "Synthesis and antimicrobial screening of some new 2-pyridone derivatives." Medicinal Chemistry Research. Link

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [iipseries.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Chameleon Scaffold: A Technical Guide to 1H-Pyridin-2-one

[1][2]

Abstract

1H-Pyridin-2-one (2-pyridone) represents a fundamental heterocycle that has transcended its origins as a chemical curiosity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] This guide provides a comprehensive technical analysis of 2-pyridone, tracing its trajectory from 19th-century isolation to its current status as a "chameleon" pharmacophore capable of bifunctional catalysis and diverse biological interactions.[1][2] We explore the definitive resolution of the lactam-lactim tautomeric enigma, detail the evolution of synthetic methodologies—from the classical Guareschi-Thorpe condensation to ruthenium-catalyzed C–H activation—and examine its critical role in blockbuster therapeutics like Pirfenidone and Perampanel.[1]

The Tautomeric Enigma: Discovery & Structural Elucidation

Historical Origins

The history of 2-pyridone is inextricably linked to the early structural theories of pyridine derivatives. While the parent pyridine ring was isolated by Anderson in 1846, the oxygenated derivatives posed a significant structural challenge.[2]

-

First Synthesis (1860): The German chemist E. Lautemann is credited with one of the earliest syntheses of the parent 2-pyridone structure, achieved through the decarboxylation of coumalic acid derivatives in the presence of ammonia [1].

-

The Guareschi-Thorpe Era (1896): The first generalizable method for synthesizing substituted pyridones was developed independently by Icilio Guareschi and Jocelyn Field Thorpe.[1] Their condensation of cyanoacetamide with 1,3-diketones remains a benchmark for regioselective synthesis [2].[1][2]

The Lactam-Lactim Equilibrium

For decades, the "pyridone vs. hydroxypyridine" debate perplexed chemists.[1][2]

-

The Enigma: Does the molecule exist as the aromatic 2-hydroxypyridine (lactim) or the non-aromatic amide 2-pyridone (lactam) ?

-

The Resolution: Modern spectroscopic techniques (IR, NMR, X-ray crystallography) confirmed that the equilibrium is solvent-dependent but heavily biased toward the lactam (2-pyridone) form in the solid state and polar solvents (like water), preserving aromaticity through amide resonance (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Figure 1: The lactam-lactim tautomeric equilibrium is highly sensitive to environmental polarity.[1]

Catalytic Utility: The "Bifunctional" Breakthrough

Beyond its role as a building block, 2-pyridone serves as a textbook model for bifunctional catalysis .[1][2] Its ability to simultaneously donate a proton (via NH) and accept a proton (via C=O) allows it to catalyze proton-transfer reactions that would otherwise be kinetically forbidden.[1]

Case Study: Mutarotation of Tetramethylglucose The classic demonstration of this utility is the mutarotation of tetramethylglucose in non-polar solvents (e.g., benzene).

-

Mechanism: 2-Pyridone bridges the proton transfer between the anomeric hydroxyl and the ring oxygen, facilitating the ring-opening step via a concerted mechanism.[1]

-

Significance: This mimics the mode of action of enzymes and is 10,000x more effective than phenol or pyridine alone [3].

Synthetic Evolution: From Classical to Modern

Protocol A: Classical Diazotization (The Aminopyridine Route)

This traditional method converts 2-aminopyridine to 2-pyridone via a diazonium intermediate.[1][2] It is robust but requires careful handling of diazonium salts.[1][2]

Reagents: 2-Aminopyridine, Sodium Nitrite (

| Step | Action | Mechanistic Rationale |

| 1 | Dissolution | Dissolve 2-aminopyridine (10 mmol) in 20% |

| 2 | Diazotization | Add |

| 3 | Hydrolysis | Allow the solution to warm to RT, then heat to reflux for 1 hour. Water acts as a nucleophile, displacing |

| 4 | Isolation | Neutralize with |

Protocol B: The Guareschi-Thorpe Condensation

Ideal for generating highly substituted 3-cyano-2-pyridones.[1][2]

Reagents: Cyanoacetamide, 1,3-Diketone (e.g., Acetylacetone), Base (KOH or Piperidine).[1][2]

-

Condensation: React cyanoacetamide with the 1,3-diketone in ethanol with a catalytic base.

-

Cyclization: The intermediate undergoes Michael addition followed by cyclization.

-

Workup: Acidification precipitates the pyridone product.[1][2]

Protocol C: Modern Ru-Catalyzed C–H Activation

A contemporary approach for N-substituted pyridones using C-H activation, avoiding pre-functionalized starting materials.[1][2]

Reagents: N-Substituted Acrylamide, Alkyne,

-

Setup: In a sealed tube, combine acrylamide (1 eq), alkyne (1.2 eq), Ru-catalyst (5 mol%), and oxidant (2 eq) in MeOH.

-

Reaction: Heat to 100°C for 12 hours. The Ru catalyst directs ortho-C-H activation of the acrylamide, followed by alkyne insertion and reductive elimination.[2]

-

Purification: Silica gel chromatography.

Figure 2: Evolution of synthetic strategies from classical condensation to modern metal-catalyzed activation.[1][2]

Medicinal Chemistry & Pharmacology

The 2-pyridone scaffold is a "privileged structure" in drug discovery due to its hydrogen-bonding capability (donor/acceptor) and planar geometry, which mimics peptide bonds.[1]

Key Therapeutic Agents[1][2]

| Drug Name | Indication | Mechanism of Action | Role of Pyridone Scaffold |

| Pirfenidone | Idiopathic Pulmonary Fibrosis | Anti-fibrotic / Anti-inflammatory | Core scaffold; inhibits collagen synthesis and fibroblast proliferation [4].[1][2] |

| Perampanel | Epilepsy | AMPA Receptor Antagonist | Non-competitive antagonist; the pyridone ring is crucial for binding site affinity [5].[1] |

| Ciclopirox | Fungal Infections | Metal Chelation / DNA Repair Inhibition | Acts as a chelator (via the N-oxide/hydroxyl tautomer system) to inhibit metal-dependent enzymes [6].[1] |

Scaffold Hopping Strategy

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, researchers successfully "hopped" from a benzoxazole core to a 2-pyridone core.[1][2] This modification maintained the necessary hydrophobic interactions while improving metabolic stability and solubility profiles [7].

Figure 3: Divergent application of the 2-pyridone scaffold in major therapeutic areas.[1][2]

References

-

Lautemann, E. "Ueber die Constitution und Basicität der Salicylsäure."[1][2] Justus Liebigs Annalen der Chemie, vol. 115, no.[2][4] 2, 1860, pp. 157-206.[1][2] Link[1]

-

Guareschi, I. "Sintesi di composti piridinici."[1][2][5] Mem. Reale Accad. Sci. Torino, vol. 46, 1896, pp. 7-25.[1][2]

-

Swain, C. G., & Brown, J. F.[2] "Concerted Displacement Reactions.[1][2] VII. The Mechanism of Acid-Base Catalysis in Non-Aqueous Solvents." Journal of the American Chemical Society, vol. 74, no.[2] 10, 1952, pp. 2534–2537.[2] Link[1]

-

Schaefer, C. J., et al. "Antifibrotic activities of pirfenidone in animal models."[2] European Respiratory Review, vol. 20, no.[2] 120, 2011, pp. 85-97.[1][2] Link

-

Hanada, T., et al. "Perampanel: A novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in LH-2 mice."[1][2] Epilepsia, vol. 52, no.[2][6][7] 7, 2011, pp. 1331-1340.[1][2] Link

-

Subissi, A., et al. "Ciclopirox: Recent Nonclinical and Clinical Data Relevant to its Use as a Topical Antimycotic Agent."[1][2] Drugs, vol. 70, 2010, pp. 2133–2152.[2] Link

-

Benjahad, A., et al. "Pyridin-2(1H)-ones: A Promising Class of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors."[1][2] Current Medicinal Chemistry, vol. 11, no. 11, 2004, pp. 1543-1550.[1][2] Link

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-pyridones [bristol.ac.uk]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 6. scispace.com [scispace.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

The Protonation Convergence: A Technical Guide to 2-Pyridone Hydrochloride Tautomerism

Executive Summary

The tautomeric equilibrium of 2-pyridone is a textbook example of lactam-lactim isomerism, yet its behavior upon hydrochlorination is frequently misunderstood in rapid drug development cycles.[1] This guide addresses the "Protonation Convergence," a phenomenon where the distinct tautomeric forms of the neutral molecule collapse into a single, resonance-stabilized cationic species upon salt formation.[1] Understanding this convergence is critical for predicting solubility, bioavailability, and ligand-target interactions in kinase inhibitor design.[1]

Part 1: The Mechanistic Core[1]

The Neutral Equilibrium (The Chameleon)

In its neutral state, 2-pyridone exists as a dynamic equilibrium between two forms.[1] This duality is solvent-dependent:

-

Lactam (2-Pyridone): Dominant in the solid state and polar solvents (water, alcohols) due to a high dipole moment and the ability to form stable cyclic dimers via intermolecular hydrogen bonds (

).[1][2] -

Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents, driven by the preservation of aromaticity in the absence of stabilizing solvent interactions.

The Hydrochloride Intervention (The Convergence)

When 2-pyridone is treated with hydrochloric acid, the tautomeric ambiguity is effectively resolved.[1]

The Mechanism:

-

Lactam Route: Protonation of the carbonyl oxygen (the most basic site in the amide-like system) generates an intermediate that resonance-stabilizes into an aromatic ring.[1]

-

Lactim Route: Protonation of the pyridine nitrogen (the basic site in the heteroaromatic system) generates the exact same species.

The Result: Both pathways converge to form the 2-hydroxypyridinium cation .[1] In this salt form, the molecule is fixed in an aromatic state with a phenolic C-OH group and a protonated nitrogen (

Visualization of the Convergence

The following diagram illustrates the thermodynamic landscape where two distinct neutral tautomers merge into a single cationic identity upon acidification.

Figure 1: The Protonation Convergence.[2] Note how acidification collapses the tautomeric equilibrium into a single thermodynamically stable cation.

Part 2: Structural Characterization & Data[1][2][3]

To validate the salt form, researchers must look for specific structural signatures that distinguish the hydrochloride salt from the neutral lactam.

Crystallographic Signatures (X-Ray)

The bond lengths provide definitive proof of the electronic structure. In the HCl salt, the C-O bond lengthens (losing double-bond character), while the ring C-N bonds shorten (gaining double-bond character due to aromaticity).

| Structural Feature | Neutral Lactam (2-Pyridone) | Neutral Lactim (2-OH-Pyridine) | Hydrochloride Salt (Cation) |

| Dominant Interaction | C=O | O-H | Cl |

| C2-O Bond Length | ~1.24 Å (Double bond) | ~1.35 Å (Single bond) | ~1.30 - 1.32 Å (Intermediate) |

| Ring Aromaticity | Perturbed (Amide-like) | Fully Aromatic | Fully Aromatic |

| Protonation Site | N-H (Neutral) | O-H (Neutral) | Both N-H and O-H present |

Spectroscopic Signatures (NMR)

In

-

Neutral: Ring protons typically appear between 6.0 – 7.5 ppm.[1]

-

HCl Salt: Ring protons shift downfield to 7.0 – 8.5 ppm.[1]

-

Exchangeable Protons: The salt will show broad singlets for both the OH and NH protons (often >10 ppm), whereas the neutral lactam typically shows only one broad NH signal.

Part 3: Experimental Protocols

Protocol A: Distinguishing Salt vs. Co-crystal vs. Neutral

Objective: To confirm if a solid sample is a true hydrochloride salt or a neutral co-crystal.[1]

Reagents:

Workflow:

-

Dissolution: Dissolve 10 mg of the solid in DMSO-

. -

Initial Scan: Acquire a standard

H NMR (16 scans).[1][2] Look for the deshielded ring protons (>8.0 ppm) indicative of the pyridinium cation. -

D

O Shake: Add D -

Counter-ion Analysis (IC/Titration): Dissolve 50 mg in water. Perform silver nitrate (

) titration.[1][2]

Protocol B: Determining Tautomeric Ratio in Solution (Pre-Salt Formation)

Objective: To assess the starting material quality before salt formation.[2]

Workflow:

-

UV-Vis Spectroscopy: Prepare a

M solution in cyclohexane (non-polar) and water (polar).[1][2] -

Analysis:

-

Ratio Calculation: Use the extinction coefficients (

) to calculate the ratio if using a mixed solvent system (

Analytical Decision Workflow

Figure 2: Decision tree for confirming the identity of 2-pyridone species.[1][2]

Part 4: Pharmaceutical Implications[1][2][4][5]

Bioisosterism & Binding

In drug design, the 2-pyridone scaffold is often used as a bioisostere for the amide bond (

-

Cation (Salt): 2 Donors (NH, OH), 0 Acceptors (Formal).[1][2]

-

Risk:[1] If the binding pocket requires the carbonyl oxygen to act as a hydrogen bond acceptor, the hydrochloride salt might show reduced potency in vitro unless the local pH in the assay buffer neutralizes the salt back to the free base.[1]

Solubility Engineering

The hydrochloride salt significantly improves aqueous solubility compared to the neutral lactam, which suffers from high lattice energy due to dimerization.[1]

-

Recommendation: Use the HCl salt for early-stage animal PK studies to maximize exposure, but verify that the salt does not disproportionate (precipitate as free base) in the high pH environment of the intestine.

References

-

Tautomerism of 2-Hydroxypyridine/2-Pyridone. Wikipedia.[1][3] (General mechanism and solvent effects).

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Institutes of Health (PMC). (Theoretical calculations and energy barriers).

-

Crystal structure of 2-hydroxypyridinium chloride. ResearchGate. (Specific bond length data for the cation).

-

Bioactive 2-pyridone-containing heterocycle syntheses. Royal Society of Chemistry. (Drug design applications).

-

NMR Spectra of Pyridine, Picolines and Their Hydrochlorides. Warsaw University of Technology. (Spectroscopic shifts upon protonation).

Sources

An In-Depth Technical Guide to the Solubility of 1H-Pyridin-2-one Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Preamble: Beyond the Data Sheet

In the landscape of pharmaceutical development and chemical research, understanding the solubility of a compound is not a mere checkbox exercise; it is the foundational pillar upon which formulation, bioavailability, and process chemistry are built. This guide addresses 1H-Pyridin-2-one hydrochloride, a molecule of significant interest. A superficial search for its solubility data reveals a critical gap in public literature, with most available information pertaining either to its free base, 2-hydroxypyridine, or the salt of its parent aromatic, pyridine hydrochloride.

This document, therefore, transcends a simple data repository. It is structured as a comprehensive scientific guide that first establishes the theoretical principles governing the solubility of this specific organic salt. It then provides a robust, field-proven experimental framework for researchers to determine its solubility with precision and confidence. We will dissect the causality behind each methodological choice, ensuring that the protocols are not just followed, but understood.

Molecular Profile and Theoretical Solubility Principles

Structure and Tautomerism

1H-Pyridin-2-one is the lactam tautomer of 2-hydroxypyridine. In the solid state and in most solvents, the equilibrium heavily favors the pyridone form. The formation of its hydrochloride salt involves the protonation of the ring nitrogen, creating the 2-hydroxypyridinium chloride species.

This structural feature is paramount. The molecule is now an ionic salt, a factor that dramatically alters its physicochemical properties compared to the neutral parent compound.[1] The presence of a formal positive charge on the pyridinium ring and the chloride counter-ion introduces strong ion-dipole interactions with polar solvents.

Factors Governing Solubility

The solubility of 1H-Pyridin-2-one hydrochloride is dictated by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent.[2] The guiding principle is "like dissolves like," which, for this molecule, points towards high affinity for polar solvents.[3]

-

Ionic Nature : As a salt, the crystal lattice energy must be overcome by the solvation energy for dissolution to occur. The strong ion-dipole interactions with polar solvents provide this energy. The conversion of a neutral organic molecule to a salt is a common and highly effective strategy to enhance aqueous solubility.

-

Hydrogen Bonding : The hydroxyl group (-OH) in the 2-hydroxypyridinium form is a potent hydrogen bond donor, while the chloride ion can act as an acceptor. Solvents capable of hydrogen bonding (protic solvents) will, therefore, be particularly effective.

-

Solvent Polarity : Polar protic solvents (e.g., water, methanol) are predicted to be excellent solvents due to their ability to engage in both ion-dipole interactions and hydrogen bonding. Polar aprotic solvents (e.g., DMSO, acetonitrile) can solvate the cation but are less effective at solvating the chloride anion, suggesting moderate to good solubility. Nonpolar solvents (e.g., hexane, toluene) lack the ability to form favorable interactions and are expected to be poor solvents.

-

Temperature : For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be experimentally verified, as exceptions exist.

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on first principles and data from analogous compounds. The free base, 2-hydroxypyridine, is already highly soluble in water (450 g/L at 20°C) and soluble in ethanol.[5] The formation of the hydrochloride salt is expected to further enhance this solubility.

Table 1: Predicted Solubility of 1H-Pyridin-2-one Hydrochloride in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very High | Strong ion-dipole interactions and hydrogen bonding. The parent free base is already highly soluble.[5] |

| Methanol | High | Polar, protic solvent capable of strong solvation. | |

| Ethanol | High | Similar to methanol. The related pyridine hydrochloride is soluble at 50 mg/mL.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity can solvate the cation effectively. |

| Acetonitrile (ACN) | Low to Moderate | Less polar than DMSO; may be a suitable anti-solvent. | |

| Acetone | Low to Moderate | Moderate polarity; solubility is likely limited. | |

| Nonpolar | Dichloromethane (DCM) | Very Low | While some polar compounds show slight solubility, significant dissolution is unlikely. |

| Toluene | Insoluble | Large polarity mismatch. | |

| Hexane | Insoluble | Apolar nature prevents effective solvation. | |

| Diethyl Ether | Insoluble | The analogous pyridine hydrochloride is insoluble in diethyl ether.[7] |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the isothermal equilibrium solubility method . This method ensures that the solution has reached its saturation point at a specific temperature, providing a thermodynamically stable and reproducible value.[8]

Core Experimental Workflow

The protocol is designed as a self-validating system. It involves establishing a solute-solvent equilibrium, separating the saturated solution from the excess solid, and accurately quantifying the concentration of the dissolved solute.

Sources

- 1. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 6. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1H-Pyridin-2-one;hydrochloride as a Bifunctional Ligand in C-H Activation

[1]

Executive Summary

1H-Pyridin-2-one hydrochloride (2-Hydroxypyridine hydrochloride) is a critical reagent in the field of organometallic catalysis, specifically serving as a bifunctional ligand or proton-shuttle co-catalyst.[1] While traditional ligands (phosphines, carbenes) modulate steric and electronic properties, 1H-pyridin-2-one actively participates in the bond-breaking event.[1]

Its primary application lies in Transition-Metal Catalyzed C-H Activation (specifically with Ruthenium, Rhodium, and Palladium).[1] The ligand facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for cleaving unreactive C-H bonds.[1] This guide details the mechanistic basis, handling protocols for the hydrochloride salt, and validated workflows for Ru(II)-catalyzed arylation.[1]

Scientific Foundation: The "Proton Shuttle" Mechanism[1]

Tautomeric Equilibrium

1H-pyridin-2-one exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In catalysis, the deprotonated anion (pyridonate) acts as an X-type ligand, coordinating to the metal center.[1]

The CMD Mechanism

In Ruthenium(II) or Rhodium(III) catalysis, the rate-determining step is often the cleavage of the C-H bond.[1]

-

Coordination: The pyridonate anion binds to the metal (Ru).[1]

-

Positioning: The basic oxygen atom of the pyridonate is positioned proximal to the substrate's ortho-C-H bond.[1]

-

Shuttling: As the Metal-Carbon bond forms, the pyridonate oxygen simultaneously abstracts the proton.[1] This "intramolecular base" effect avoids the high entropic cost of bringing an external base to the sterically crowded metal center.[1]

Why the Hydrochloride Salt?

While the free base is available, the hydrochloride salt (1H-Pyridin-2-one[1]·HCl) is frequently preferred for:

-

Stability: Enhanced shelf-life and resistance to oxidation compared to the free base.[1]

-

Solubility: High solubility in polar pre-mix solvents (e.g., MeOH/Water) allows for precise volumetric dispensing before solvent exchange.[1]

-

Purity: Crystallization as a salt often removes organic impurities found in the neutral form.[1]

Note: The HCl must be neutralized in situ to generate the active catalytic species.[1]

Mechanistic Diagram (CMD Pathway)

Caption: The Concerted Metalation-Deprotonation (CMD) pathway where the pyridonate ligand acts as an internal base to facilitate C-H cleavage.[1]

Experimental Protocol: Ru(II)-Catalyzed C-H Arylation

This protocol describes the use of 1H-Pyridin-2-one[1]·HCl as a ligand for the ortho-arylation of 2-phenylpyridine (a model system), adapted from methodologies established by Ackermann et al. [1]

Materials & Stoichiometry[1]

-

Substrate: 2-Phenylpyridine (1.0 equiv, 0.5 mmol)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol% Ru dimer = 5 mol% Ru metal)[1]

-

Ligand: 1H-Pyridin-2-one·HCl (10 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or o-Xylene (2.0 mL)[1]

Step-by-Step Methodology

Step 1: Ligand Neutralization & Catalyst Pre-formation (Critical)

-

Rationale: The HCl salt is acidic.[1] Adding it directly to a sensitive catalyst without base can degrade the metal complex.[1]

-

In a clean, dry 10 mL Schlenk tube or pressure vial, add 1H-Pyridin-2-one·HCl (0.05 mmol, 10 mol%) and K₂CO₃ (1.0 mmol, 2.0 equiv).[1]

-

Insight: The large excess of base (2.0 equiv) ensures immediate neutralization of the HCl (consuming only 0.05 equiv of base) and leaves 1.95 equiv for the main reaction.[1]

-

Add the [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%).[1]

-

Add the Substrate (0.5 mmol) and Aryl Bromide (0.6 mmol).

Step 2: Solvent Addition & Degassing [1]

-

Add NMP (2.0 mL) via syringe.[1]

-

Strict Requirement: The reaction is sensitive to oxygen.[1] Purge the headspace with Nitrogen or Argon for 2 minutes, or perform three freeze-pump-thaw cycles if using highly sensitive aryl halides.[1]

-

Seal the vial with a Teflon-lined crimp cap or screw cap.[1]

Step 3: Reaction

-

Place the vial in a pre-heated oil block at 100 °C .

-

Stir vigorously (800-1000 rpm). The bifunctional mechanism relies on kinetics; poor stirring will result in mass-transfer limitations.[1]

-

Run for 18-24 hours .

Step 4: Workup

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Ligand not deprotonated / HCl inhibition | Ensure K₂CO₃ is finely ground.[1] Add the base before the metal catalyst to neutralize the ligand salt first.[1] |

| Black Precipitation | Catalyst decomposition (Ru black) | Oxygen leak. Ensure strict inert atmosphere. Reduce temperature to 80 °C. |

| Mono- vs Di-arylation | Over-reaction | The ligand accelerates the reaction significantly.[1] For mono-arylation, reduce reaction time or reduce Aryl Bromide to 1.0 equiv.[1] |

| Ligand Clumping | Hygroscopic HCl salt | Dry the 1H-Pyridin-2-one[1]·HCl in a vacuum desiccator over P₂O₅ before weighing. |

Comparative Data: Ligand Effect

The following table summarizes the acceleration effect of 1H-pyridin-2-one in Ru-catalyzed C-H arylation (Model data based on Ackermann, Org. Lett. 2011).[1][2][3]

| Entry | Catalyst | Ligand | Yield (%) | Notes |

| 1 | [RuCl₂(p-cymene)]₂ | None | < 10% | Background reaction is negligible.[1] |

| 2 | [RuCl₂(p-cymene)]₂ | PPh₃ | 15% | Monodentate phosphines are ineffective here.[1] |

| 3 | [RuCl₂(p-cymene)]₂ | 1H-Pyridin-2-one (Free Base) | 88% | High yield, active species formed.[1] |

| 4 | [RuCl₂(p-cymene)]₂ | 1H-Pyridin-2-one[1]·HCl | 91% | Best Result. In-situ generation often provides cleaner active species.[1] |

Workflow Visualization

Caption: Operational workflow for using the hydrochloride salt in catalysis, emphasizing the neutralization step.

References

-

Ackermann, L. (2011).[1][2] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.[1]

-

Ackermann, L., Lygin, A. V., & Hofmann, N. (2011).[1][2] "Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations." Organic Letters, 13(12), 3278–3281.[1][2]

-

Hashimoto, Y., & Hirano, K. (2023).[1][4] "2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation." PubMed / NIH.[1]

-

Kozuch, S., & Martin, J. M. L. (2011).[1] "The CMD Mechanism in Ru-Catalyzed C-H Activation." ACS Catalysis, 1(4), 246–253.[1]

-

Li, J., & Ackermann, L. (2021).[1] "Deaminative meta-C–H alkylation by ruthenium(II) catalysis." Chemical Science, 12, 8073.[1][5]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deaminative meta-C–H alkylation by ruthenium(ii) catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

application of 1H-Pyridin-2-one;hydrochloride in medicinal chemistry

Application Note: 1H-Pyridin-2-one Hydrochloride in Medicinal Chemistry

Abstract

This technical guide outlines the strategic application of 1H-Pyridin-2-one hydrochloride (CAS: 6052-92-8; also known as 2-hydroxypyridine HCl) in modern drug discovery.[1][2] While often overlooked as a simple building block, this compound serves as a critical precursor for privileged scaffolds in kinase inhibition, a versatile bioisostere for amide bonds, and a potent bifunctional catalyst .[2] This guide provides actionable protocols for handling the hydrochloride salt to achieve regioselective functionalization and highlights its utility in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Tautomeric Dynamics

The utility of 1H-Pyridin-2-one stems from its lactam-lactim tautomerism .[1][2] The hydrochloride salt is the preferred storage form due to enhanced stability and solubility compared to the free base.[2]

-

Lactam (2-Pyridone): The dominant form in solution and solid state; mimics peptide bonds (amide isostere).[2]

-

Lactim (2-Hydroxypyridine): The minor tautomer; mimics phenols and pyridines.[1][2]

-

The Hydrochloride Advantage: The HCl salt stabilizes the protonated species.[2] For nucleophilic applications (alkylation), the salt must be neutralized in situ to release the reactive free base.[2]

Visualizing the Reactivity Landscape

The following diagram illustrates the tautomeric equilibrium and the specific reaction pathways accessible from the neutralized salt.

Figure 1: Tautomeric equilibrium and divergent reactivity pathways of 1H-Pyridin-2-one derived from its HCl salt.[1][2]

Core Application: Regioselective Scaffold Functionalization

The most common challenge in using this scaffold is controlling N- vs. O-alkylation .[1][2]

-

N-Alkylation yields the 2-pyridone core found in drugs like Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic).[1][2]

-

O-Alkylation yields 2-alkoxypyridines, often used as intermediates.[1][2]

Protocol A: Regioselective N-Alkylation from the HCl Salt

Objective: Synthesize N-substituted 2-pyridones while suppressing O-alkylation.

Reagents:

-

Alkyl Halide (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.5 equiv) — Note: Extra base is required to neutralize the HCl salt. -

Solvent: DMF or Acetonitrile (anhydrous)[2]

Step-by-Step Methodology:

-

Salt Neutralization: In a round-bottom flask, suspend 1H-Pyridin-2-one HCl (10 mmol) in anhydrous DMF (20 mL). Add

(25 mmol) in portions. Stir at room temperature for 30 minutes. -

Electrophile Addition: Add the alkyl halide (11 mmol) dropwise.

-

Reaction: Heat the mixture to 60–80°C. Monitor via TLC/LC-MS.

-

Workup: Dilute with water and extract with EtOAc. Wash the organic layer with LiCl solution (to remove DMF).[2] Dry over

and concentrate. -

Purification: Recrystallize or use flash chromatography (typically MeOH/DCM gradients).[2]

Data Summary: Regioselectivity Factors

| Condition | Major Product | Mechanistic Driver |

|---|---|---|

| NaH / DMF / Heat | N-Alkyl (2-Pyridone) | Thermodynamic control; dissociation of ion pair favors N-attack.[1][2] |

| Ag2CO3 / Toluene | O-Alkyl (2-Alkoxypyridine) | Silver coordinates the nitrogen lone pair, forcing attack from oxygen.[1][2] |

| K2CO3 / Acetone | Mixture (N > O) | Solvent polarity influences transition state energy.[2] |

Medicinal Chemistry Strategy: Bioisosterism

In drug design, the 2-pyridone motif is a "privileged structure" used to replace problematic functional groups.[1][2][7]

Strategic Replacements

-

Amide Isostere: The 2-pyridone ring mimics the cis-amide bond geometry but is locked in a cycle.[1][2] This reduces conformational entropy penalty upon binding to a target (e.g., kinase hinge regions).[2]

-

Phenol Replacement: Unlike phenols, 2-pyridones are not prone to Phase II glucuronidation, improving metabolic stability.[1][2]

-

H-Bonding: The motif acts as a simultaneous Hydrogen Bond Donor (NH) and Acceptor (C=O) .[2]

Case Study: Kinase Inhibitors Many kinase inhibitors (e.g., Palbociclib ) utilize the pyridone oxygen and NH to form a bidentate H-bond network with the adenine binding pocket of the kinase (Hinge Region).[2]

Application: Bifunctional Catalysis

1H-Pyridin-2-one is a classic example of a tautomeric bifunctional catalyst .[1][2] It can simultaneously donate a proton (from NH) and accept a proton (at C=O), facilitating proton transfer reactions like ester aminolysis and mutarotation of sugars.

Protocol B: Catalytic Aminolysis of Esters

Objective: Accelerate the formation of an amide from an active ester and an amine using 2-pyridone as a proton-shuttle catalyst.

Reagents:

-

Active Ester (e.g., p-nitrophenyl ester) (1.0 equiv)[1]

-

Amine (1.0 equiv)

-

Catalyst: 1H-Pyridin-2-one HCl (0.1 equiv) + TEA (0.1 equiv)[1][2]

-

Solvent: Toluene or Dioxane (non-polar solvents enhance the catalytic effect).[2]

Methodology:

-

Catalyst Prep: In a separate vial, mix 1H-Pyridin-2-one HCl with an equimolar amount of Triethylamine (TEA) in the reaction solvent. Sonicate to ensure neutralization and formation of the free base catalyst.[2]

-

Reaction Assembly: Mix the ester and amine in the main reaction vessel.

-

Initiation: Add the neutralized catalyst solution.

-

Mechanism: The 2-pyridone coordinates the amine and the carbonyl oxygen of the ester, lowering the transition state energy for the tetrahedral intermediate formation.[2]

Experimental Workflow Diagram

The following Graphviz diagram depicts the decision matrix for a medicinal chemist starting with the HCl salt.

Figure 2: Decision matrix for experimental design using 1H-Pyridin-2-one HCl.

References

-

CymitQuimica. 1-Hydroxy-2-pyridone (CAS 822-89-9) Properties and Applications. (Note: Discusses the N-hydroxy derivative, closely related in chelation chemistry).

-

National Institutes of Health (NIH). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.[1][2] RSC Advances, 2022.[2]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers, 2022.[2]

-

Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones. J. Org.[2][3] Chem., 2024.[2]

-

Royal Society of Chemistry (RSC). The epimerisation of 2-tetrahydropyranol catalysed by the tautomeric couples 2-pyridone/2-hydroxypyridine.[1][2] Phys.[2][6] Chem. Chem. Phys.[2]

-

Jubilant Ingrevia. 2-Hydroxypyridine Safety Data Sheet.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The epimerisation of 2-tetrahydropyranol catalysed by the tautomeric couples 2-pyridone/2-hydroxypyridine and formamide/formamidic acid as a model for the sugar's mutarotation: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: 2-Pyridone Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis

Abstract

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and bioactive compounds.[1][2] Its value stems from a unique combination of properties: it can act as both a hydrogen bond donor and acceptor, serves as a bioisostere for various functional groups, and possesses favorable physicochemical characteristics like metabolic stability and water solubility.[1][3] This guide provides an in-depth exploration of 2-pyridone hydrochloride, a stable and convenient precursor, detailing its strategic application in the synthesis of complex molecular architectures. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The 2-Pyridone Scaffold: A Strategic Overview

The power of the 2-pyridone ring lies in its electronic structure and reactivity. It exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam form predominating in most conditions.[1] This duality governs its reactivity, allowing for functionalization at the nitrogen, oxygen, or carbon atoms of the ring.

Using 2-pyridone as its hydrochloride salt offers significant practical advantages. The salt form is typically a more stable, crystalline solid that is easier to handle and store compared to the free base. The hydrochloride is readily neutralized in situ at the start of a reaction, providing a convenient entry point to the versatile reactivity of the 2-pyridone core.

Core Applications at a Glance

| Application Area | Synthetic Transformation | Key Benefit |

| Drug Discovery | N-Alkylation/N-Arylation | Introduces molecular diversity; core of many kinase inhibitors. |

| Agrochemicals | C-H Functionalization | Atom-economical installation of functional groups.[4] |

| Natural Products | Cycloaddition Reactions | Rapid construction of complex, 3D-fused ring systems.[5] |

| Materials Science | Coordination Chemistry | Acts as a ligand for metal complexes used in catalysis.[4] |

Key Synthetic Transformations and Protocols

This section details the primary synthetic routes where 2-pyridone hydrochloride serves as a foundational building block. Each protocol is designed as a self-validating system, explaining the rationale behind key steps.

N-Alkylation & N-Arylation: The Gateway to Diversity

The most common transformation of 2-pyridone is functionalization at the nitrogen atom. This reaction is fundamental for building libraries of compounds in drug discovery. A primary challenge is controlling the selectivity between N-alkylation and the competing O-alkylation.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It must be strong enough to deprotonate the 2-pyridone (after neutralization of the HCl salt) but not so strong as to promote side reactions.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic nitrogen.

-

Electrophile: Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation. Alkyl halides are common choices for N-alkylation.

-

Catalyst (for N-Arylation): Copper-catalyzed (Ullmann-type) or Palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions are standard for forming the N-aryl bond, offering mild conditions and broad substrate scope.[6]

Caption: Control factors in the alkylation of 2-pyridone.

This protocol describes a typical procedure for the N-alkylation of 2-pyridone using an alkyl halide.

Materials:

-

2-Pyridone hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Alkyl halide (e.g., benzyl bromide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridone hydrochloride (1.0 eq).

-

Reagent Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq) in one portion. The extra equivalent of base is to neutralize the hydrochloride salt.

-

Reaction Initiation: Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Heating & Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkyl-2-pyridone.

Self-Validation:

-

Expected Outcome: A high yield (>80%) of the N-alkylated product with minimal O-alkylation byproduct.

-

Troubleshooting: If O-alkylation is significant, consider using a milder base (e.g., Cs₂CO₃) or a different solvent. If the reaction is sluggish, ensure all reagents and the solvent are completely anhydrous.

Site-Selective C-H Functionalization

Directly modifying the C-H bonds of the pyridone ring is a powerful, atom-economical strategy for building complexity.[7] The challenge lies in controlling the regioselectivity, as there are multiple C-H bonds available for reaction. Modern catalysis has provided elegant solutions to this problem.

Causality of Experimental Choices:

-

C6-Selectivity: The C6 position is adjacent to the nitrogen atom. Its C-H bond can be activated by transition metal catalysts that coordinate to the carbonyl oxygen. A common strategy involves a Nickel catalyst paired with a Lewis acid co-catalyst (e.g., an aluminum compound).[8] The Lewis acid coordinates to the carbonyl, increasing the acidity of the C6-H bond and directing the nickel catalyst.[8]

-